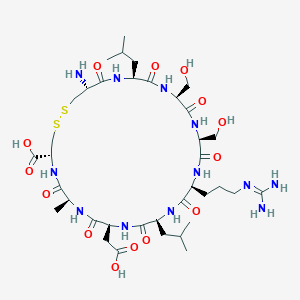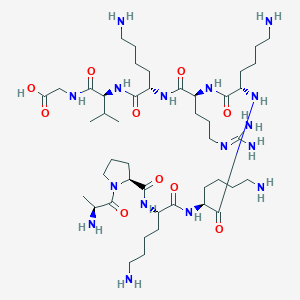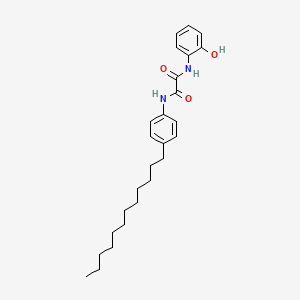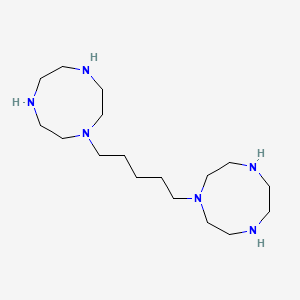
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH is a peptide compound composed of nine amino acids: cysteine, leucine, serine, arginine, aspartic acid, and alanine. This peptide sequence is notable for its potential applications in various fields, including biochemistry, molecular biology, and medicinal chemistry. The presence of cysteine residues at both ends of the peptide allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The cysteine residues are often protected with trityl (Trt) groups to prevent unwanted side reactions during the synthesis process . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the peptide. After synthesis, the peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to achieve selective substitution.
Major Products Formed:
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Applications De Recherche Scientifique
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying disulfide bond formation and stability.
Biology: Employed in studies of protein-protein interactions and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug delivery systems.
Industry: Utilized in the development of biosensors and diagnostic assays
Mécanisme D'action
The mechanism of action of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH involves its ability to form stable disulfide bonds, which can enhance its structural integrity and biological activity. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues. These interactions can modulate various biochemical pathways, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH analogs: Peptides with similar sequences but different amino acid substitutions.
Disulfide-rich peptides: Other peptides that contain multiple cysteine residues and form disulfide bonds.
Uniqueness: this compound is unique due to its specific sequence and the presence of cysteine residues at both ends, which allows for the formation of intramolecular disulfide bonds. This structural feature can enhance the peptide’s stability and biological activity compared to other similar peptides .
Propriétés
Formule moléculaire |
C37H64N12O14S2 |
|---|---|
Poids moléculaire |
965.1 g/mol |
Nom IUPAC |
(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(carboxymethyl)-16-[3-(diaminomethylideneamino)propyl]-19,22-bis(hydroxymethyl)-7-methyl-13,25-bis(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C37H64N12O14S2/c1-16(2)9-21-33(59)47-25(13-51)35(61)48-24(12-50)34(60)43-20(7-6-8-41-37(39)40)30(56)45-22(10-17(3)4)32(58)46-23(11-27(52)53)31(57)42-18(5)28(54)49-26(36(62)63)15-65-64-14-19(38)29(55)44-21/h16-26,50-51H,6-15,38H2,1-5H3,(H,42,57)(H,43,60)(H,44,55)(H,45,56)(H,46,58)(H,47,59)(H,48,61)(H,49,54)(H,52,53)(H,62,63)(H4,39,40,41)/t18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
ZXKCAAVCNGFEDM-UBFNLWAXSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |
SMILES canonique |
CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)



![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)

